molecular formula C6H7N3O3S B15081778 Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate CAS No. 85153-51-1

Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate

Cat. No.: B15081778
CAS No.: 85153-51-1
M. Wt: 201.21 g/mol
InChI Key: PLRLPASADYABSQ-WTKPLQERSA-N
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Description

Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate is a thiazole derivative known for its diverse biological activities. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate typically involves the reaction of appropriate thiazole precursors with methylating agents under controlled conditions. One common method includes the reaction of 2-amino-4-thiazolecarboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an antitumor and cytotoxic agent.

    Industry: Utilized in the development of biocides, fungicides, and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-amino-1,3-thiazol-4-yl)acetate
  • Ethyl 2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetate

Uniqueness

Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its hydroxyimino group, in particular, plays a crucial role in its chemical behavior and interactions with biological targets .

Properties

CAS No.

85153-51-1

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate

InChI

InChI=1S/C6H7N3O3S/c1-12-5(10)4(9-11)3-2-13-6(7)8-3/h2,11H,1H3,(H2,7,8)/b9-4-

InChI Key

PLRLPASADYABSQ-WTKPLQERSA-N

Isomeric SMILES

COC(=O)/C(=N\O)/C1=CSC(=N1)N

Canonical SMILES

COC(=O)C(=NO)C1=CSC(=N1)N

Origin of Product

United States

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